Cas no 16441-28-4 (2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid)
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Phenylthiazol-4-yl)acetic acid
- 2-(2-Phenyl-1,3-Thiazol-4-yl)Acetic Acid
- 2-Phenylthiazole-4-acetic acid
- (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID
- (2-phenyl-1,3-thiazol-4-yl)acetic acid(SALTDATA: FREE)
- CHEMBRDG-BB 4400882
- 4-thiazoleacetic acid, 2-phenyl-
- 2-(2-phenyl-4-thiazolyl)acetic acid
- (2-phenyl-1,3-thiazol-4-yl)acetic acid
- DTXSID10351494
- AB08496
- 7L-375S
- MFCD01312954
- Oprea1_357710
- SDCCGMLS-0066203.P001
- CS-0186393
- F3308-3266
- J-505696
- 2-(2-Phenylthiazol-4-yl)aceticacid
- CHEMBL1525756
- 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid, AldrichCPR
- 2-(2-phenylthiazol-4-yl)acetate
- HMS2641E18
- SMR000370286
- SCHEMBL1422234
- LYHDWKGJPJRCTG-UHFFFAOYSA-N
- EN300-05070
- FT-0651405
- MLS000761389
- BB 0216361
- SY073423
- HMS559L12
- (2-phenylthiazol-4-yl)-acetic acid
- A810565
- (2-phenylthiazol-4-yl)acetic acid
- Maybridge1_006414
- (2-phenyl-1,3-thiazol4-yl)acetic acid
- 16441-28-4
- AKOS000111478
- ALBB-012319
- BBL029229
- DB-064533
- STK727320
- 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid
-
- MDL: MFCD01312954
- Inchi: 1S/C11H9NO2S/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
- InChI Key: LYHDWKGJPJRCTG-UHFFFAOYSA-N
- SMILES: S1C=C(CC(=O)O)N=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 219.03500
- Monoisotopic Mass: 219.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4A^2
- XLogP3: 2.1
Experimental Properties
- Color/Form: No data available
- Density: 1.3±0.1 g/cm3
- Melting Point: 82-85°C
- Boiling Point: 423.0±37.0 °C at 760 mmHg
- Flash Point: 209.6±26.5 °C
- PSA: 78.43000
- LogP: 2.43720
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S26-36/37/39
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020903-500mg |
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid |
16441-28-4 | 500mg |
1087CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020903-5g |
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid |
16441-28-4 | 5g |
5348CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020903-1g |
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid |
16441-28-4 | 1g |
1770CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HY371-250mg |
2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid |
16441-28-4 | 97% | 250mg |
¥750.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HY371-50mg |
2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid |
16441-28-4 | 97% | 50mg |
¥208.0 | 2022-02-28 | |
| Fluorochem | 031848-1g |
2-Phenyl-thiazol-4-yl)-acetic acid |
16441-28-4 | 97% | 1g |
£88.00 | 2022-03-01 | |
| Fluorochem | 031848-5g |
2-Phenyl-thiazol-4-yl)-acetic acid |
16441-28-4 | 97% | 5g |
£257.00 | 2022-03-01 | |
| Alichem | A059005293-5g |
2-(2-Phenylthiazol-4-yl)acetic acid |
16441-28-4 | 97% | 5g |
$524.16 | 2022-04-02 | |
| Chemenu | CM189891-5g |
2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid |
16441-28-4 | 97% | 5g |
$471 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD27692-100mg |
2-(2-Phenylthiazol-4-yl)acetic acid |
16441-28-4 | 97% | 100mg |
¥283.0 | 2022-03-01 |
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid Suppliers
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid: A Comprehensive Overview
The compound with CAS No. 16441-28-4, known as 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have gained considerable attention due to their diverse biological activities and potential applications in drug discovery. The thiazole ring structure is a key feature of this molecule, contributing to its unique chemical properties and reactivity.
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid is characterized by its benzene ring attached to the thiazole moiety, which enhances its aromaticity and stability. The presence of the acetic acid group further modifies its chemical behavior, making it a versatile compound for various synthetic transformations. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug design.
One of the most intriguing aspects of this compound is its ability to act as a precursor for bioactive molecules. Researchers have explored its potential as an intermediate in the synthesis of more complex structures, leveraging its reactivity and structural flexibility. For instance, the thiazole ring can undergo various substitutions and additions, enabling the creation of derivatives with enhanced pharmacokinetic properties.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid. Molecular docking studies have revealed its potential to bind to key protein targets involved in inflammatory pathways, suggesting its role in anti-inflammatory drug development. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer research, offering promising leads for novel anticancer therapies.
The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid involves a series of well-established organic reactions. The core thiazole ring is typically formed through a condensation reaction between a thioamide and an aldehyde or ketone. Subsequent functionalization steps introduce the phenyl and acetic acid groups, ensuring the final product's desired properties. Optimization of these synthetic routes has led to improved yields and purity levels, making this compound more accessible for research purposes.
In terms of applications, 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid has shown potential in materials science as well. Its aromaticity and conjugated system make it a candidate for use in organic electronics and optoelectronic devices. Researchers are investigating its ability to form self-assembled monolayers and its electronic properties under different conditions.
Moreover, recent environmental studies have evaluated the biodegradability and eco-friendliness of this compound. Understanding its environmental impact is crucial for sustainable chemical practices. Preliminary results indicate that it exhibits moderate biodegradability under aerobic conditions, which aligns with current green chemistry principles.
In conclusion, 2-(2-Phenyl-1,3-thiazol-4-yL)acetic Acid (CAS No. 16441-28-) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, versatile reactivity, and promising biological activities make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative chemical research.
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